molecular formula C15H23N3O3 B11748895 1,3-Diallyl-5-hexyl-1,3,5-triazinane-2,4,6-trione

1,3-Diallyl-5-hexyl-1,3,5-triazinane-2,4,6-trione

Cat. No.: B11748895
M. Wt: 293.36 g/mol
InChI Key: YORSJWIWAAPWGU-UHFFFAOYSA-N
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Description

1,3-Diallyl-5-hexyl-1,3,5-triazinane-2,4,6-trione is a chemical compound belonging to the class of triazinane derivatives. These compounds are known for their diverse applications in various fields, including polymer synthesis, pharmaceuticals, and materials science. The structure of this compound consists of a triazinane ring substituted with allyl and hexyl groups, which impart unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diallyl-5-hexyl-1,3,5-triazinane-2,4,6-trione typically involves the cyclotrimerization of appropriate precursors. One common method is the reaction of allyl isocyanate with hexyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,3-Diallyl-5-hexyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce fully or partially reduced compounds .

Scientific Research Applications

1,3-Diallyl-5-hexyl-1,3,5-triazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a monomer in polymer synthesis, particularly in the production of crosslinked polymers and copolymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Employed in the production of coatings, adhesives, and elastomers.

Mechanism of Action

The mechanism of action of 1,3-Diallyl-5-hexyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, including proteins and nucleic acids. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, resulting in its antimicrobial and antifungal effects . Additionally, its ability to crosslink polymers is attributed to the formation of covalent bonds between the triazinane ring and polymer chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diallyl-5-hexyl-1,3,5-triazinane-2,4,6-trione stands out due to its unique combination of allyl and hexyl groups, which impart distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

1-hexyl-3,5-bis(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C15H23N3O3/c1-4-7-8-9-12-18-14(20)16(10-5-2)13(19)17(11-6-3)15(18)21/h5-6H,2-4,7-12H2,1H3

InChI Key

YORSJWIWAAPWGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)N(C(=O)N(C1=O)CC=C)CC=C

Origin of Product

United States

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